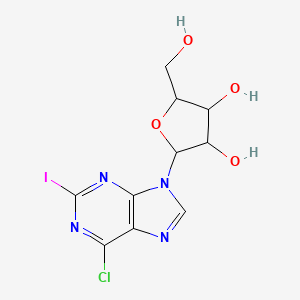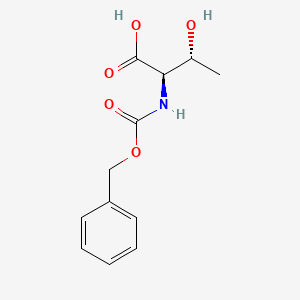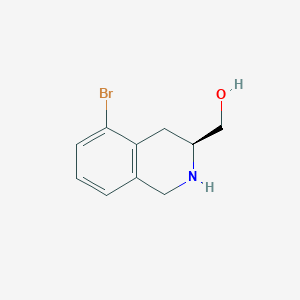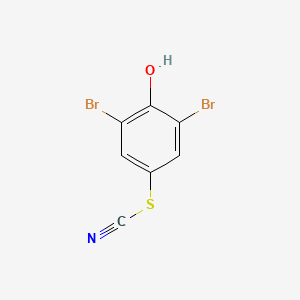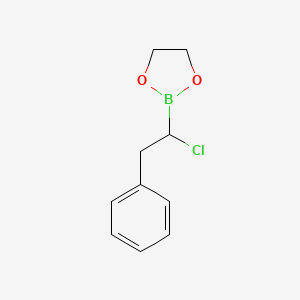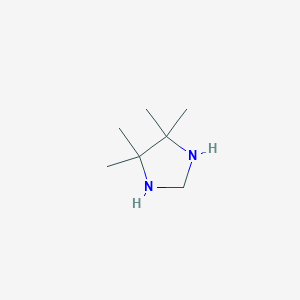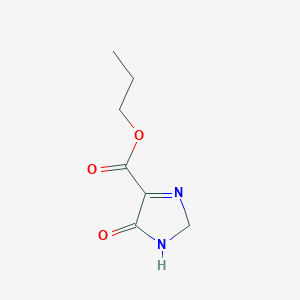
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate, often involves multi-component reactions. One common method is the condensation of glyoxal, ammonia, and an aldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .
Industrial Production Methods
Industrial production of imidazole derivatives can involve continuous flow processes to enhance efficiency and scalability. Catalysts such as erbium triflate have been employed to facilitate the reaction, allowing for high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer drug that includes an imidazole moiety.
Uniqueness
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group at the 4-position and the propyl group at the 5-position differentiate it from other imidazole derivatives, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
propyl 5-oxo-1,2-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-12-7(11)5-6(10)9-4-8-5/h2-4H2,1H3,(H,9,10) |
InChI Key |
CCDQFMDXXGQTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



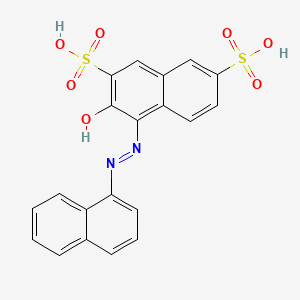
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
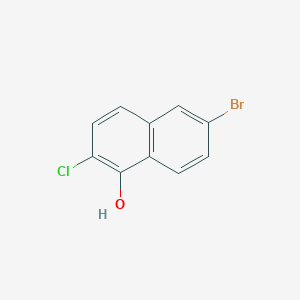

![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
